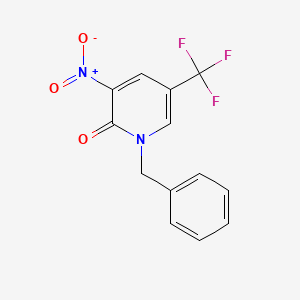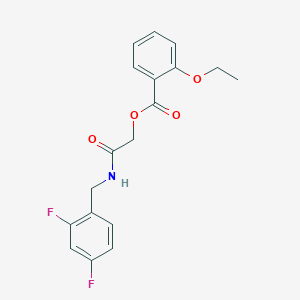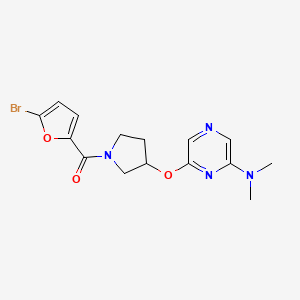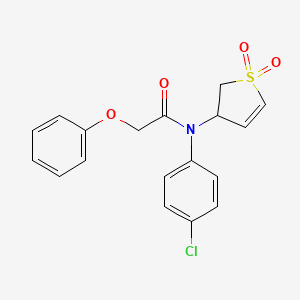
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which shares a morpholine moiety and a methylated nitrogen similar to our compound of interest, was achieved in nine steps with an overall yield of 36%. Key steps included bromination of 3-acetylpyridine and dehydration of a diol with cyclization, which are techniques that could potentially be applied to the synthesis of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been studied using X-ray structural analysis. For example, 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine was analyzed and provided insights into the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety . These findings suggest that similar analytical techniques could be used to elucidate the structure of this compound.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions. For instance, 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted to a chloro-acetylamino derivative and then reacted with different amines. It was also used to synthesize a variety of fused heterocyclic compounds, indicating the potential reactivity of the morpholino and carbonitrile groups in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For example, the absorption and emission spectra of 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine were studied in different solvents, revealing information about its electronic transitions and excited state behavior . These findings could provide a basis for predicting the properties of this compound, such as its absorption and emission characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile and its derivatives have been extensively researched for their synthesis and chemical properties, leading to their application in various scientific fields. For instance, they have been utilized in the efficient synthesis of compounds showing potent antimicrobial properties, including arecoline derivatives, which are synthesized through a series of reactions with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). This showcases the compound's role in creating new antimicrobials.
Application in Chemosensors
The compound's derivatives have been applied in the design of chemosensors for the selective identification of Pd2+ ions, highlighting its significance in environmental monitoring and metal ion detection. The developed chemosensors exhibit fluorescence turn-off performances in methanol, providing a low limit of detection for Pd2+ ions, which are highly toxic (Shally et al., 2020). This application is crucial for the detection of hazardous substances in environmental samples.
Catalytic Applications
Furthermore, novel N-methyl morpholine-based ionic liquids have been synthesized and used as catalysts for Knoevenagel condensation, demonstrating the compound's utility in enhancing chemical reactions (Xu et al., 2017). This catalytic application is important for the development of synthetic methodologies that are more efficient and environmentally friendly.
Biological Activity and DNA Binding
The biological activity and DNA binding capabilities of related compounds have also been explored, such as the study of DNA binding and biological activity of platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. This research provides insights into the relationship between molecular structure and biological activity, which is crucial for the development of new therapeutic agents (Brodie, Collins, & Aldrich-Wright, 2004).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indolin-2-one derivatives, have been identified as promising structures interacting with rcar/ (pyr/pyl) receptor proteins . These receptor proteins play a crucial role in various biological processes, including plant hormone signaling .
Mode of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . These inhibitors prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and enhancing nerve signal transmission .
Biochemical Pathways
Similar compounds have been found to inhibit acetylcholine esterase (ache), which plays a key role in the cholinergic system . This inhibition can affect various downstream effects, such as enhancing nerve signal transmission and potentially impacting cognitive function .
Result of Action
Similar compounds have shown potential therapeutic effects, such as enhancing nerve signal transmission by inhibiting acetylcholine esterase (ache) .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-5-4-13-10-12(2-3-14(13)17)15(11-16)18-6-8-19-9-7-18/h2-3,10,15H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFDTMKTSNFTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(C#N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)
![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)





![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)